molecular formula C8H12F3NO2 B13504201 Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate

Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No.: B13504201
M. Wt: 211.18 g/mol
InChI Key: MGZQWPKDYVAGGD-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and an ethyl ester moiety at the 3-position of the pyrrolidine ring. This compound is part of a broader class of fluorinated heterocycles widely used in medicinal and agrochemical research due to the unique physicochemical properties imparted by fluorine substitution. The trifluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability, making it a critical structural motif in drug design .

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C8H12F3NO2/c1-2-14-7(13)5-3-6(12-4-5)8(9,10)11/h5-6,12H,2-4H2,1H3

InChI Key

MGZQWPKDYVAGGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(NC1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves the introduction of the trifluoromethyl group into the pyrrolidine ring. One common method involves the reaction of ethyl pyrrolidine-3-carboxylate with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives

Ethyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate
  • Structure : Features a propargyl group at the 3-position instead of trifluoromethyl.
  • Key Differences : The absence of the -CF₃ group reduces lipophilicity (logP) and metabolic stability. Propargyl groups introduce alkyne reactivity, enabling click chemistry applications.
  • Applications : Primarily used in combinatorial chemistry for functionalization .
tert-Butyl 1-(1-benzylpiperidin-4-yl)pyrrolidine-3-carboxylate
  • Structure : Contains a bulky tert-butyl ester and benzyl-piperidine substituent.
  • The benzyl-piperidine moiety may target central nervous system (CNS) receptors.
  • Applications : Investigated in neurological drug discovery .

Isoxazole Derivatives

Ethyl 5-(trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylate
  • Structure : Replaces the pyrrolidine ring with an isoxazole core, retaining the -CF₃ and ester groups.
  • Applications : Used in agrochemicals (e.g., herbicides) and antimicrobial agents .

Agrochemical Esters

Lactofen (2-ethoxy-1-methyl-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate)
  • Structure: Contains a trifluoromethylphenoxy group linked to a nitrobenzoate ester.
  • Key Differences: The phenoxy-nitrobenzoate scaffold confers herbicidal activity via protoporphyrinogen oxidase (PPO) inhibition.
  • Applications : Commercial herbicide targeting broadleaf weeds .
Fluoroglycofen ethyl ester
  • Structure : Similar to lactofen but with a 2-ethoxy-2-oxoethyl ester.
  • Key Differences : Increased ester chain length improves soil persistence and foliar absorption.
  • Applications : Pre-emergent herbicide .

Pharmaceutical Analogs

NU-9 [(S)-5-(1-(3,5-bis(trifluoromethyl)phenoxy)ethyl)cyclohexane-1,3-dione]
  • Structure: Bis(trifluoromethyl)phenoxy group attached to a cyclohexanedione core.
  • Key Differences : Dual -CF₃ groups amplify electron-withdrawing effects, enhancing binding to motor neuron targets.
  • Applications : Investigated for amyotrophic lateral sclerosis (ALS) therapy .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications Key Properties
Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate C₈H₁₂F₃NO₂ -CF₃, ethyl ester Medicinal building block High metabolic stability
Ethyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate C₁₀H₁₃NO₂ Propargyl, ethyl ester Combinatorial chemistry Alkyne reactivity
Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate C₁₃H₉F₄NO₃ -CF₃, isoxazole, ethyl ester Agrochemicals Aromatic stability
Lactofen C₁₉H₁₅ClF₃NO₇ Trifluoromethylphenoxy, nitrobenzoate Herbicide PPO inhibition

Table 2: Impact of Fluorination on Properties

Compound logP Metabolic Half-Life (hr) Bioavailability (%)
This compound 1.8 4.2 65
Ethyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate 0.9 1.5 35
NU-9 3.5 8.7 82

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